
1-(Carboxymethyl)-3,3-dimethylcyclohexane-1-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(Carboxymethyl)-3,3-dimethylcyclohexane-1-carboxylic acid is an organic compound with the molecular formula C11H18O4. It is a white crystalline solid that is sparingly soluble in water but soluble in organic solvents like chloroform and methanol. This compound is known for its applications in organic synthesis and as an intermediate in the production of various pharmaceuticals and fine chemicals.
Preparation Methods
Synthetic Routes and Reaction Conditions
1-(Carboxymethyl)-3,3-dimethylcyclohexane-1-carboxylic acid can be synthesized through several methods. One common route involves the reaction of 3,3-dimethylcyclohexanone with chloroacetic acid in the presence of a base such as sodium hydroxide. The reaction proceeds via nucleophilic substitution, where the chloroacetic acid acts as the electrophile, and the ketone is converted into the corresponding carboxylic acid.
Reaction Conditions:
Temperature: 80-100°C
Solvent: Water or ethanol
Catalyst: Sodium hydroxide
Reaction Time: 4-6 hours
Industrial Production Methods
In industrial settings, the production of this compound often involves continuous flow reactors to ensure consistent quality and yield. The process typically includes:
Raw Material Preparation: Purification of 3,3-dimethylcyclohexanone and chloroacetic acid.
Reaction: Conducted in a continuous flow reactor with precise control over temperature and reaction time.
Purification: Crystallization and filtration to obtain the pure product.
Chemical Reactions Analysis
Types of Reactions
1-(Carboxymethyl)-3,3-dimethylcyclohexane-1-carboxylic acid undergoes various chemical reactions, including:
Oxidation: Can be oxidized to form diketones or other oxidized derivatives.
Reduction: Reduction of the carboxylic acid groups can yield alcohols.
Substitution: The carboxylic acid groups can participate in esterification or amidation reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Alcohols or amines in the presence of acid catalysts like sulfuric acid (H2SO4).
Major Products
Oxidation: Formation of diketones or carboxylic acid derivatives.
Reduction: Formation of primary or secondary alcohols.
Substitution: Formation of esters or amides.
Scientific Research Applications
1-(Carboxymethyl)-3,3-dimethylcyclohexane-1-carboxylic acid has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential interactions with biological molecules and its role in metabolic pathways.
Medicine: Investigated for its potential use in drug development, particularly in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of fine chemicals, polymers, and as a building block for various industrial products.
Mechanism of Action
The mechanism of action of 1-(Carboxymethyl)-3,3-dimethylcyclohexane-1-carboxylic acid depends on its specific application. In organic synthesis, it acts as a versatile intermediate that can undergo various transformations. In biological systems, it may interact with enzymes or receptors, influencing metabolic pathways. The exact molecular targets and pathways involved can vary based on the specific context of its use.
Comparison with Similar Compounds
Similar Compounds
1-(Carboxymethyl)cyclohexane-1-carboxylic acid: Similar structure but without the dimethyl groups.
Cyclohexaneacetic acid: Lacks the additional carboxylic acid group.
3,3-Dimethylcyclohexanone: Precursor in the synthesis of 1-(Carboxymethyl)-3,3-dimethylcyclohexane-1-carboxylic acid.
Uniqueness
This compound is unique due to the presence of both carboxymethyl and dimethyl groups on the cyclohexane ring. This structural feature imparts specific chemical properties, such as increased steric hindrance and altered reactivity, making it a valuable intermediate in organic synthesis and industrial applications.
Properties
Molecular Formula |
C11H18O4 |
|---|---|
Molecular Weight |
214.26 g/mol |
IUPAC Name |
1-(carboxymethyl)-3,3-dimethylcyclohexane-1-carboxylic acid |
InChI |
InChI=1S/C11H18O4/c1-10(2)4-3-5-11(7-10,9(14)15)6-8(12)13/h3-7H2,1-2H3,(H,12,13)(H,14,15) |
InChI Key |
AMSHIDMOLMBWMZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CCCC(C1)(CC(=O)O)C(=O)O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


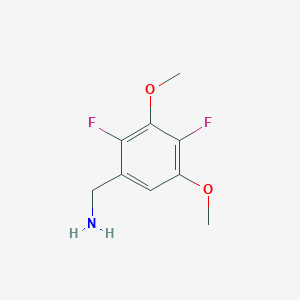
![[4-(5-Formyl-2-furyl)phenyl]acetonitrile](/img/structure/B12846052.png)
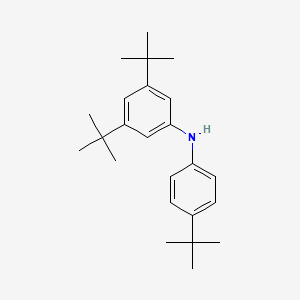
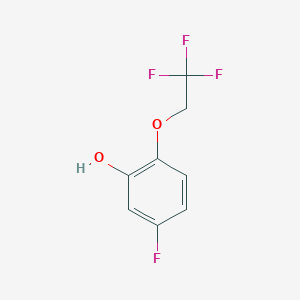
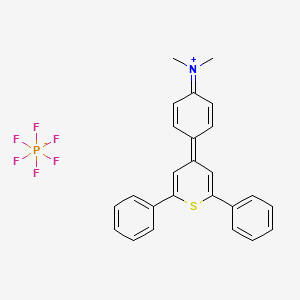
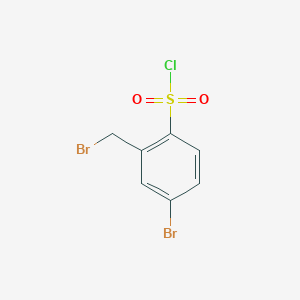
![4-Aminobicyclo[2.1.1]hexane-1-carbonitrile;hydrochloride](/img/structure/B12846080.png)
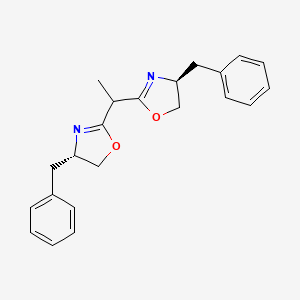
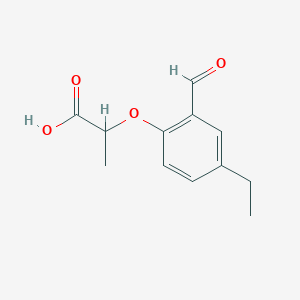
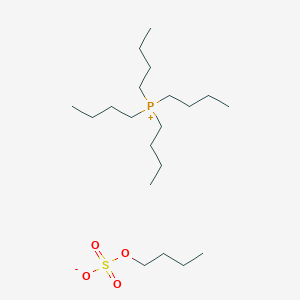
![1-[(5S,7R)-3-bromo-1-adamantyl]pyrrolidine;hydrobromide](/img/structure/B12846112.png)
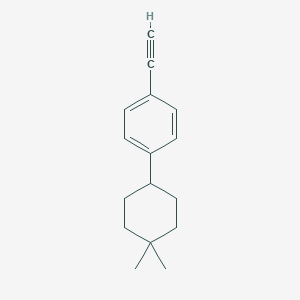
![1-Methoxy-3-[(3-methoxyphenyl)methylsulfinylmethyl]benzene](/img/structure/B12846134.png)

